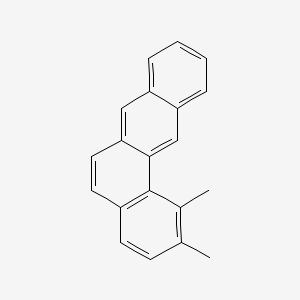

Benz(a)anthracene, 1,2-dimethyl-

Description

Structure

3D Structure

Properties

CAS No. |

75975-71-2 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

1,2-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-7-8-15-9-10-18-11-16-5-3-4-6-17(16)12-19(18)20(15)14(13)2/h3-12H,1-2H3 |

InChI Key |

YQRNVIBATHFHCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32)C |

Origin of Product |

United States |

Contextualization Within Polycyclic Aromatic Hydrocarbons Pahs Research

DMBA belongs to a class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov PAHs are widespread environmental contaminants formed from the incomplete combustion of organic materials, such as fossil fuels. nih.gov Many PAHs are associated with the development of tumors in both humans and experimental animals. nih.gov

The carcinogenic potential of PAHs, including DMBA, is linked to their metabolic activation into highly reactive metabolites. acs.org This process, primarily carried out by cytochrome P450 enzymes, converts DMBA into dihydrodiol epoxides. acs.org These reactive intermediates can then bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate the process of carcinogenesis. nih.govnih.govmedicopublication.com

The study of DMBA provides a crucial framework for understanding the broader implications of PAH exposure. Its potent carcinogenic activity, particularly the substitution of methyl groups at the 7- and 12-positions, significantly increases its carcinogenicity compared to its parent compound, benz[a]anthracene. jst.go.jp This makes DMBA an important subject of study for understanding structure-activity relationships within the PAH class. jst.go.jp

Significance As a Model Compound in Mechanistic Studies

Computational Chemistry Approaches for Molecular Structure Prediction

Computational chemistry provides powerful tools for predicting and understanding the molecular structure of compounds like 7,12-Dimethylbenz[a]anthracene (B13559). These methods complement experimental techniques by offering insights into molecular geometries and electronic distributions in the gas phase or in solution. cnr.it For complex molecules such as DMBA, computational approaches can predict structural details that are difficult to resolve experimentally.

A refined crystal structure analysis of DMBA, determined through low-temperature X-ray diffraction, reveals significant steric strain. nih.gov The molecule exhibits notable distortion in its "bay region" due to overcrowding between hydrogen atoms, resulting in torsion angles of 18 and 22 degrees. nih.gov This experimental structure provides a crucial benchmark for validating and refining computational models.

Semi-empirical methods, a class of quantum chemistry techniques, offer a computationally efficient way to study large molecules like DMBA. cnr.it These methods simplify the complex equations of ab initio calculations by incorporating experimental parameters, which allows for faster computation while still providing valuable qualitative and quantitative insights. cnr.itnih.gov

In the study of PAHs, all-valence electron semi-empirical methods have been employed to overcome the limitations of older pi-electron methods. nih.gov These calculations are used to determine molecular properties related to the molecule's reactivity and its propensity to be metabolized into carcinogenic forms. nih.gov For instance, such calculations can predict the reactivity of different sites on the DMBA molecule, helping to understand how it interacts with biological systems. nih.gov

Geometry optimization is a fundamental computational procedure used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com This process is crucial for obtaining an accurate representation of the molecular structure, which is the starting point for further property calculations. cnr.it

The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined to minimize the energy. youtube.com For a molecule like DMBA, this involves adjusting bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible. The refined crystal structure of DMBA, with its detailed bond lengths and angles, serves as an excellent reference for validating the accuracy of geometries obtained from optimization techniques. nih.gov The significant distortion in the bay region, with a minimal hydrogen-hydrogen distance of 2.06 Å, is a key structural feature that computational methods must accurately reproduce. nih.gov

Table 1: Selected Experimental Geometric Parameters for 7,12-Dimethylbenz[a]anthracene

| Geometric Parameter | Value | Source |

| Bay Region Torsion Angle 1 | 18° | nih.gov |

| Bay Region Torsion Angle 2 | 22° | nih.gov |

| Minimum H...H distance in bay region | 2.06 Å | nih.gov |

| CH3-C-O angle (in endo-peroxide) | 101-104° | nih.gov |

This table presents key geometric parameters determined from low-temperature X-ray diffraction data, highlighting the steric strain in the molecule.

Topological Descriptors and Quantum Chemical Studies

Quantum chemical studies and the analysis of topological descriptors provide a deeper understanding of the relationship between the structure of DMBA and its carcinogenic activity. These theoretical approaches can quantify various aspects of molecular structure and electronics that govern reactivity.

Topological descriptors are numerical values derived from the molecular graph that characterize the molecule's topology. PubChem provides several computed descriptors for DMBA. nih.gov

Table 2: Computed Topological Descriptors for 7,12-Dimethylbenz[a]anthracene

| Descriptor | Value | Source |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 20 | nih.gov |

| Complexity | 535 | nih.gov |

This table shows numerical descriptors computed from the molecular structure of DMBA.

Quantum chemical studies have been instrumental in investigating the mechanisms of carcinogenesis by PAHs. nih.gov For methyl-substituted benz[a]anthracenes, including DMBA, these studies calculate properties related to their metabolic activation. Key findings from these studies indicate that the carcinogenicity of these compounds correlates with the reactivity of the parent hydrocarbon towards the formation of bay-region epoxides and the stability of the resulting diol epoxide carbocations. nih.gov A multipole analysis of the electron density in DMBA showed that the bonds in the bay region and those connected to the methyl groups are electron-rich. nih.gov Conversely, the reactive 7- and 12-positions exhibit a deficiency in electron density. nih.gov

These computational findings support the "bay region theory" of PAH carcinogenesis, providing a theoretical framework for predicting the carcinogenic potential of related compounds and highlighting the importance of the molecular and electronic structure of 7,12-Dimethylbenz[a]anthracene in its biological activity. nih.gov

Synthesis and Chemical Derivatization of 7,12 Dimethylbenz a Anthracene for Research Applications

Chemical Synthesis Pathways

The laboratory synthesis of 7,12-dimethylbenz[a]anthracene (B13559) can be accomplished through various multi-step pathways. These methods are designed to construct the four-ring aromatic system with methyl groups at the specific 7 and 12 positions.

One established method begins with 1,2-benzanthraquinone (B146279) (also known as benz[a]anthracene-7,12-dione). chemicalbook.comnih.gov A two-step reaction sequence can be employed where 1,2-benzanthraquinone is first reacted in a solution of benzene (B151609) and diethyl ether at ambient temperature. This is followed by a reduction step using a reagent like 2TiCl₂*LiAlH₄ in tetrahydrofuran (B95107) under heating for several hours to yield the final 7,12-dimethylbenz[a]anthracene product. chemicalbook.com

Another innovative synthetic approach starts from the tosylhydrazone of 1,2,3,4-tetrahydrobenz[a]anthracene-4,7,12-trione . This route involves a successive reaction with methyl lithium (CH₃Li), hydrogen iodide (HI), and sodium borohydride (B1222165) (NaBH₄) to produce A-ring reduced analogues of DMBA, which can be subsequently aromatized. nih.gov This method provides a novel pathway to synthesize DMBA and its derivatives for biological testing. nih.gov

The fundamental structure of the benz[a]anthracene core is often constructed via a Diels-Alder reaction , a powerful [4+2] cycloaddition for forming six-membered rings. mnstate.edunih.gov In a general sense, this involves the reaction of a conjugated diene with a dienophile. For the synthesis of the parent compound, anthracene (B1667546) can act as the diene, reacting with a suitable dienophile at its 9,10-positions. mnstate.eduresearchgate.net Subsequent chemical modifications would be required to introduce the methyl groups at the desired 7 and 12 positions and complete the synthesis of DMBA.

Regioselective and Stereoselective Derivatization

The biological activity of DMBA is intrinsically linked to its metabolic activation into various derivatives. This metabolism is often highly specific, targeting particular regions (regioselectivity) and producing specific spatial orientations of functional groups (stereoselectivity). In the laboratory, mimicking or isolating these specific derivatives is key to understanding their individual roles.

Metabolic transformation of DMBA by microorganisms has been a valuable tool for producing specific derivatives. For example, the bacterium Mycobacterium vanbaalenii PYR-1 metabolizes DMBA in a highly regio- and stereoselective manner. nih.gov It attacks the C-5 and C-6 positions (the K-region) and the methyl group at C-7, producing metabolites such as cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov Fungal systems, such as Syncephalastrum racemosum and Cunninghamella elegans, also exhibit high stereoselectivity, metabolizing DMBA into various trans-dihydrodiols and hydroxymethyl derivatives. capes.gov.br The metabolism at the K-region (5,6-position) by these fungi is notably different from that observed in mammalian enzyme systems.

Hydroxymethylated Derivatives

Hydroxylation of one or both methyl groups of DMBA is a primary metabolic pathway, yielding derivatives that are crucial intermediates. The principal hydroxymethylated metabolites are 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) , 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OH-DMBA) , and 7,12-dihydroxymethylbenz[a]anthracene (7,12-diOH-DMBA) . nih.gov

These compounds are formed through enzymatic oxidation and are substrates for further bioactivation. nih.gov For instance, 7-OHM-12-MBA is considered a key intermediate in the formation of DMBA-DNA adducts in mouse epidermis, suggesting that hydroxylation is a critical step in the carcinogenic pathway. nih.gov Research has shown that these methyl-hydroxylated metabolites can be activated by sulfotransferases, such as dehydroepiandrosterone (B1670201) (DHEA)-steroid sulfotransferase in the human liver, which converts them into reactive sulfuric acid esters capable of binding to DNA. nih.gov

| Derivative Name | Abbreviation | Formation Pathway | Significance |

|---|---|---|---|

| 7-hydroxymethyl-12-methylbenz[a]anthracene | 7-OHM-12-MBA | Metabolic hydroxylation of the C7-methyl group | Intermediate in the formation of DMBA-DNA adducts nih.gov |

| 7-methyl-12-hydroxymethylbenz[a]anthracene | 12-OH-DMBA | Metabolic hydroxylation of the C12-methyl group | Substrate for sulfotransferase bioactivation nih.gov |

| 7,12-dihydroxymethylbenz[a]anthracene | 7,12-diOH-DMBA | Metabolic hydroxylation of both methyl groups | Examined as a substrate for bioactivation nih.gov |

Epidioxy Derivatives

In addition to enzymatic reactions, DMBA can undergo photooxidation, leading to the formation of other types of derivatives. When exposed to light, particularly in aqueous solutions, DMBA can form an endoperoxide across the 7 and 12 positions. nih.gov The principal product identified from this reaction is 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene . nih.gov

This derivative is formed through the generation of singlet oxygen, with DMBA itself acting as a photosensitizer. nih.gov The formation of this epidioxy derivative represents an alternative pathway of DMBA transformation that does not rely on enzymatic processes and is relevant when considering the environmental fate and stability of the compound under light exposure.

Advanced Derivatization Reagents for Analytical Enhancement

The analysis of DMBA and its metabolites, particularly from biological samples, often requires derivatization to improve their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization can increase the volatility, thermal stability, and chromatographic separation of these compounds, while also enhancing detection sensitivity. researchgate.net

Many DMBA metabolites, such as the phenolic derivatives (e.g., 3-hydroxy-DMBA, 4-hydroxy-DMBA), are chemically unstable, complicating their direct analysis. nih.gov A specific derivatization strategy for these compounds is methylation . This process converts the unstable phenolic hydroxyl groups into more stable methyl ethers, which can then be readily isolated and identified using techniques like high-performance liquid chromatography (HPLC). nih.gov

For hydroxylated metabolites, including the hydroxymethyl and dihydrodiol derivatives, silylation is a common and effective derivatization technique. mdpi.comnih.gov Silylating reagents replace the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analytes, making them suitable for GC-MS analysis. youtube.com

| Reagent Class | Specific Reagent | Abbreviation | Target Functional Group | Purpose |

|---|---|---|---|---|

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl, Amine, Thiol | Increases volatility and thermal stability for GC-MS nih.govyoutube.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Hydroxyl, Carboxyl, Amine | Increases volatility for GC-MS analysis | |

| Alkylation Agents | (Described Method) | N/A | Phenolic Hydroxyl | Forms stable methyl ethers for HPLC analysis nih.gov |

| Acylation Agents | Propionic Anhydride | N/A | Amine | Improves chromatographic selectivity and peak shape researchgate.net |

| Oximation Agents | Methoxyamine Hydrochloride | MeOx | Keto, Aldehyde | Prevents multiple derivatives from tautomerization before silylation youtube.com |

The choice of derivatization reagent and method depends on the specific metabolite being analyzed and the analytical platform being used. For complex mixtures of metabolites, a two-step approach is often employed, such as methoximation with methoxyamine hydrochloride followed by silylation with a reagent like MSTFA. nih.govyoutube.com This comprehensive derivatization ensures that a wide range of metabolites, including those with carbonyl and hydroxyl groups, are suitable for robust GC-MS profiling.

Mechanistic Investigations of 7,12 Dimethylbenz a Anthracene Bioactivity

Metabolic Activation Pathways and Metabolite Identification

The biological activity of 7,12-Dimethylbenz[a]anthracene (B13559) is not intrinsic but is a consequence of its metabolic conversion into reactive intermediates. This process is primarily carried out by a series of enzymatic reactions within the cell.

Role of Cytochrome P-450 Isoforms and Epoxide Hydrolase

The metabolic activation of DMBA is initiated by the cytochrome P-450 (CYP) enzyme system. nih.govjst.go.jp Specifically, isoforms such as CYP1A1 and CYP1B1 play a crucial role. researchgate.netresearchgate.net CYP1B1 oxidizes DMBA to an unstable intermediate, DMBA-3,4-epoxide. researchgate.net This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form DMBA-3,4-dihydrodiol. researchgate.netnih.gov The involvement of both CYP1B1 and mEH represents the key steps in the metabolic activation of DMBA. researchgate.net Studies using mEH-null mice have demonstrated a resistance to DMBA-induced toxicities, highlighting the critical role of this enzyme in the bioactivation pathway. researchgate.net Further oxidation of the resulting dihydrodiol by CYP1A1 or CYP1B1 is a necessary subsequent step to form the ultimate carcinogenic metabolites. researchgate.netnih.gov The process is a clear example of how sequential enzymatic actions convert a relatively inert compound into a potent bioactive agent.

Formation of Dihydrodiol Epoxide Metabolites

Following the initial hydroxylation by CYP enzymes and mEH, the resulting DMBA-3,4-dihydrodiol undergoes further epoxidation. This reaction leads to the formation of highly reactive dihydrodiol epoxide metabolites. researchgate.net The principal ultimate carcinogenic metabolite is identified as DMBA-3,4-diol-1,2-epoxide. researchgate.net The formation of these diol epoxides is a critical step, as these molecules are the primary agents that react with cellular macromolecules like DNA. nih.gov

Research has identified two primary stereoisomers of the diol epoxide: the syn- and anti-dihydrodiol epoxides. nih.govaacrjournals.org Both stereoisomers are involved in the binding of DMBA to DNA, leading to the formation of various adducts. aacrjournals.orgnih.gov The stereoselective activation of the DMBA-3,4-dihydrodiol to the anti-diol epoxide metabolite has been observed in human mammary carcinoma cells. nih.gov The relative amounts of adducts derived from syn- and anti-dihydrodiol epoxides can vary, with the syn-dihydrodiol-epoxide:deoxyadenosine-adduct increasing with higher doses of DMBA. aacrjournals.org

One-Electron Oxidation Mechanisms and Radical Cation Formation

An alternative pathway for the metabolic activation of DMBA involves one-electron oxidation. nih.govacs.org Polycyclic aromatic hydrocarbons like DMBA possess low ionization potentials, which allows them to readily form radical cations when subjected to oxidizing conditions. acs.org This mechanism proposes that one-electron transfer agents can generate reactive radical cation intermediates from the parent compound. acs.org

Electrochemical oxidation studies serve as a model for this metabolic pathway, demonstrating that DMBA can be oxidized to form electrophilic intermediates that react with DNA. wustl.edu This process can lead to the formation of benzylic carbonium ions, which are considered ultimate carcinogens. jst.go.jp The products generated through one-electron oxidation show similarities to those produced via photooxidation, suggesting a common reactive intermediate. nih.gov This pathway primarily results in modifications at the methyl groups of DMBA, leading to the formation of specific DNA adducts. wustl.edu

DNA Adduct Formation and Molecular Interactions

The ultimate reactive metabolites of DMBA, particularly the dihydrodiol epoxides and radical cations, can covalently bind to DNA, forming DNA adducts. This event is widely accepted as a critical step in the initiation of carcinogenesis. acs.org

Depurinating Adducts and Stable Adducts

DMBA forms both stable and unstable (depurinating) adducts with DNA. Depurinating adducts are formed when the DMBA metabolite binds to the nitrogen of a purine (B94841) base (adenine or guanine), weakening the glycosidic bond and causing the entire adducted base to be released from the DNA backbone, leaving an apurinic site. One-electron oxidation of DMBA is a key pathway leading to the formation of these depurinating adducts. wustl.edu

Stable adducts, primarily formed through the diol epoxide pathway, remain in the DNA unless removed by cellular repair mechanisms. The persistence of these adducts is a significant factor in the carcinogenic potential of DMBA. Studies on the kinetics of adduct disappearance have shown a biphasic removal pattern from epidermal DNA in mice. An initial, faster phase of removal is followed by a slower phase, which is thought to be related to cell turnover. nih.gov For instance, the early phase of disappearance has a half-life of approximately 3.17 days, while the later phase has a half-life of about 6.46 days. nih.gov The capacity for adduct removal can vary between different tissues and animal strains, which may contribute to differences in susceptibility to DMBA-induced cancer. nih.gov

Specific Adduct Structures (e.g., at N-7 of Adenine (B156593)/Guanine)

The reactive metabolites of DMBA bind to specific sites on the DNA bases. The bay-region dihydrodiol epoxides react extensively with both deoxyadenosine (B7792050) and deoxyguanosine residues. nih.gov

Key adducts identified include:

An anti-dihydrodiol-epoxide:deoxyguanosine adduct. nih.govnih.gov

An anti-dihydrodiol-epoxide:deoxyadenosine adduct. nih.govnih.gov

A syn-dihydrodiol-epoxide:deoxyadenosine adduct. aacrjournals.orgnih.gov

The formation of a significant number of deoxyadenosine adducts is a distinguishing feature of DMBA compared to other polycyclic aromatic hydrocarbons like benzo(a)pyrene. nih.gov

Electrochemical oxidation studies, modeling the one-electron oxidation pathway, have precisely identified adducts formed at the methyl groups. These reactions show a high degree of specificity:

Binding at the 12-methyl group occurs predominantly at the N-7 and C-8 positions of guanine (B1146940) and the N-7 position of adenine. wustl.edu

Binding at the 7-methyl group is specific for the N-3 position of adenine. wustl.edu

The table below summarizes the specific DNA adducts formed from DMBA through different activation pathways.

| Activation Pathway | Reactive Intermediate | DNA Base | Site of Adduction | Resulting Adduct |

| Diol Epoxide Pathway | anti-3,4-diol-1,2-epoxide | Deoxyguanosine | N/A | anti-diol-epoxide-dG |

| anti-3,4-diol-1,2-epoxide | Deoxyadenosine | N/A | anti-diol-epoxide-dA | |

| syn-3,4-diol-1,2-epoxide | Deoxyadenosine | N/A | syn-diol-epoxide-dA | |

| One-Electron Oxidation | Radical Cation | Guanine | N-7 | 12-MBA-7-CH₂-N7Gua |

| Radical Cation | Guanine | N-7 | 7-MBA-12-CH₂-N7Gua | |

| Radical Cation | Guanine | C-8 | 7-MBA-12-CH₂-C8dG | |

| Radical Cation | Adenine | N-7 | 7-MBA-12-CH₂-N7Ade | |

| Radical Cation | Adenine | N-3 | 12-MBA-7-CH₂-N3Ade |

Table based on data from references aacrjournals.orgnih.govwustl.edunih.gov.

Immunomodulatory Mechanisms

DMBA exhibits specific toxicity towards primary and secondary lymphoid organs, most notably the bone marrow and spleen. This organ-specific action is linked to the local metabolic activation of DMBA. wikipedia.org Studies in mice have demonstrated that exposure to DMBA leads to a significant decrease in bone marrow cellularity, affecting both granulocytes and B lymphocytes. nih.gov This bone marrow hypocellularity is dependent on signaling through the tumor necrosis factor alpha receptor (TNFR). nih.gov

The immunotoxicity of DMBA is also contingent on the p53 protein. Research using p53 gene knockout mice has shown that the detrimental effects of DMBA on bone marrow cellularity are p53-dependent. nih.gov Furthermore, the apoptosis of progenitor B cells induced by DMBA is also reliant on p53. nih.gov In murine pre-B cells, DMBA has been shown to induce apoptosis through a caspase-8-dependent pathway. nih.gov

In the spleen, DMBA suppresses both cell-mediated and humoral immune responses. oup.comoup.com However, the susceptibility of different lymphocyte populations to DMBA can vary. For instance, in mice lacking microsomal epoxide hydrolase (mEH), T-cell mitogenesis was only partially suppressed, while B-cell mitogenesis was not affected by DMBA treatment. oup.comoup.com This highlights the nuanced and cell-type-specific effects of DMBA within lymphoid tissues.

The genetic background of the host also plays a role in the extent of lymphoid toxicity. Mice with a low acute inflammatory response phenotype, which correlates with a high-affinity aryl hydrocarbon receptor (AhR) allele, exhibit long-lasting genotoxicity and cytotoxicity in bone marrow cells after DMBA treatment. nih.gov This is associated with a blockade of the cell cycle and higher levels of p53 and p21 proteins in immature bone marrow cells. nih.gov

The immunotoxic effects of 7,12-dimethylbenz[a]anthracene are not caused by the compound itself but by its metabolic byproducts. A critical enzyme in this metabolic activation pathway is microsomal epoxide hydrolase (mEH). oup.comoup.com DMBA is first metabolized by cytochrome P450 enzymes, particularly CYP1B1, to a 3,4-epoxide. nih.gov Subsequently, mEH hydrolyzes this epoxide to form a 3,4-diol. nih.gov This diol is then further epoxidized to create the ultimate toxicant, DMBA-3,4-diol-1,2-epoxide. nih.govnih.govepa.gov

The indispensable role of mEH in DMBA-induced immunotoxicity has been demonstrated in studies using mEH-null mice. oup.comoup.com These mice were found to be highly resistant to the immunosuppressive effects of DMBA. oup.comoup.com Unlike wild-type mice, DMBA treatment in mEH-null mice did not cause alterations in body weight, spleen weight, or spleen cellularity. oup.comoup.com Furthermore, the plaque-forming cell (PFC) response, a measure of humoral immunity, was unaffected in these knockout mice. oup.comoup.com

These findings collectively establish that mEH is a crucial enzyme for the metabolic activation of DMBA that leads to immunosuppression in spleen cells. oup.comoup.com The requirement of mEH for the formation of the 3,4-dihydrodiol-1,2-epoxide metabolite underscores the importance of this specific metabolic pathway in the immunotoxicity of DMBA. oup.comoup.com This diol-epoxide mechanism is therefore considered central to the adverse effects of DMBA on the immune system. oup.com

Mechanisms of Biological Model Induction

DMBA is a widely utilized laboratory carcinogen for inducing tumors in various animal models, which aids in the study of cancer. wikipedia.org Its effectiveness as a tumor initiator stems from its ability to be metabolically activated into a potent carcinogen that can damage DNA and trigger the molecular and cellular events that lead to cancer. nih.govmdpi.com

The initiation of tumors by 7,12-dimethylbenz[a]anthracene is a multi-step process that begins with its metabolic activation. nih.gov This bioactivation is a prerequisite for its carcinogenic activity and is primarily carried out by the cytochrome P-448-dependent monooxygenase system. nih.gov The metabolic process transforms DMBA into highly reactive intermediates that can covalently bind to cellular macromolecules like DNA, forming carcinogen-DNA adducts. f1000research.com This binding is a critical event in tumor initiation as it can lead to misreplication of DNA and mutations in key genes. mdpi.comf1000research.com

The most carcinogenic metabolite of DMBA is its 3,4-diol-1,2-epoxide. nih.govepa.gov The formation of this ultimate carcinogen is a key determinant of DMBA's tumor-initiating potential. nih.govepa.gov Studies on the structure-activity relationships of DMBA derivatives have provided further insight into the mechanism of action. For example, derivatives with substituents in the "bay region" of the molecule, an area critical for metabolic activation to the diol-epoxide, have been studied to understand how structural changes affect carcinogenicity. psu.edu

The process of DNA adduct formation has been studied in detail. It has been shown that the 12-methyl group of DMBA can bind to the N-7 position of adenine or guanine in DNA. f1000research.com This interaction forms a bulky adduct that distorts the DNA helix, interferes with DNA replication, and can ultimately lead to the mutations that initiate the carcinogenic process. f1000research.com

The carcinogenic activity of 7,12-dimethylbenz[a]anthracene is reflected in significant changes at the protein level in affected tissues. Proteomic analysis of DMBA-induced mammary tumors in Sprague-Dawley rats has revealed a distinct protein profile associated with carcinogenesis. f1000research.comnih.gov In these models, there was a significant 27% increase in the total protein concentration in the mammary tumor tissue compared to control groups. nih.gov

Specific proteins have been identified with altered expression levels in DMBA-induced tumors. Using SDS-PAGE analysis, a number of proteins with different molecular weights were detected, which are suspected to correspond to key proteins involved in cancer development. nih.gov

| Suspected Protein | Molecular Weight (kDa) |

|---|---|

| HER-2 | 187 |

| Nischarin | 169 |

| COX-2 | 68 |

| Albumin | 64 |

| Vimentin | 53 |

| ACTB | 41 |

| TNF | 24 |

| p16 | 18 |

| Fatty acid binding protein 3 (FABP3) | 14 |

Further research using a Syrian golden hamster model of DMBA-induced oral squamous cell carcinoma analyzed the proteomic profile of salivary exosomes. nih.gov This study identified the presence of unique proteins, such as desmocollin-2, in the salivary exosomes of DMBA-treated animals. nih.gov Conversely, proteins related to the Glucagon-cAMP-PKA-CREB pathway were found to be absent. nih.gov These findings suggest that the proteomic changes induced by DMBA are complex and can be detected in bodily fluids, potentially serving as biomarkers for carcinogenesis. nih.gov

7,12-Dimethylbenz[a]anthracene exerts its carcinogenic effects by modulating the expression of various genes and interfering with critical signal transduction pathways. One of the key pathways implicated in DMBA-induced carcinogenesis is the Wnt/β-catenin signaling pathway. DMBA has been shown to upregulate the expression of specificity protein 1 (Sp1), a transcription factor. nih.gov This upregulation of Sp1 activity, in turn, activates Wnt/β-catenin signaling and promotes the epithelial-mesenchymal transition (EMT) process, both of which are crucial for cancer cell proliferation and invasion. nih.gov

In the context of its immunotoxic effects, particularly in bone marrow, DMBA has been found to trigger apoptosis in pre-B cells through a caspase-8-dependent pathway. nih.gov This process is also influenced by the activation of the dsRNA-dependent protein kinase (PKR), which can activate caspase-8. nih.gov This suggests a novel PKR-dependent pathway for apoptosis induction by DMBA in lymphoid cells. nih.gov

Furthermore, signaling through the tumor necrosis factor alpha receptor (TNFR) has been identified as a critical mechanism for DMBA-induced bone marrow toxicity. nih.gov The activation of TNFR-dependent signaling pathways, which can also involve PKR, contributes to the observed hypocellularity in the bone marrow following DMBA exposure. nih.gov While the prompt specifically mentions the NF-κB pathway, the available research strongly highlights the significance of the Wnt/β-catenin and TNFR/PKR signaling cascades in mediating the biological effects of DMBA.

Modulatory Effects of Other Compounds on DMBA-Induced Biological Responses

The bioactivity of 7,12-Dimethylbenz[a]anthracene (DMBA) is not immutable; it can be significantly altered by the presence of other chemical agents. A wide array of natural and synthetic compounds have been investigated for their capacity to modulate the biological and carcinogenic effects induced by DMBA. These modulatory effects are often achieved through various mechanisms, including the alteration of metabolic pathways responsible for DMBA activation and detoxification, the scavenging of reactive oxygen species, the inhibition of inflammatory processes, and the modulation of signaling pathways critical to cell proliferation and apoptosis. Research in this area is crucial for understanding the complex interactions between carcinogens and other chemical entities and for identifying potential chemopreventive agents.

Modulation by Natural Compounds

A significant body of research has focused on naturally occurring compounds, many of which are derived from dietary sources, and their ability to counteract the deleterious effects of DMBA.

Extracts from Withania somnifera (Ashwagandha) have been found to reduce the incidence of DMBA-induced skin papillomas. researchgate.net This protective effect is associated with a significant increase in the activity of antioxidant enzymes such as reduced glutathione (B108866), glutathione S-transferase, glutathione peroxidase, and catalase in both the skin and liver. researchgate.net Similarly, an ethanolic leaf extract of Mangifera indica (mango) was shown to reduce DMBA-induced tumor volume. fortunejournals.com This effect was correlated with a decrease in serum levels of malondialdehyde (MDA), an indicator of lipid peroxidation. fortunejournals.com The root extract of dandelion (Taraxacum officinale) has also been shown to modify specific pathways involved in suppressing the growth and spread of breast cancer cells in animal models. healthline.com

Specific phytochemicals have demonstrated potent inhibitory effects. Curcumin, the primary pigment in turmeric, and green tea have been shown to inhibit DMBA-induced oral carcinogenesis, with their combination being more effective than either agent alone. oup.comnorthwestern.edu These compounds reduce tumor incidence, multiplicity, and volume. oup.com Curcumin, in particular, appears to strongly inhibit the progression of dysplasia to squamous cell carcinoma. oup.com The inhibitory mechanisms include the reduction of cell proliferation and the induction of apoptosis. northwestern.edu

Honokiol, a lignan (B3055560) isolated from magnolia trees, demonstrates chemopreventive action by ameliorating DMBA-induced abnormalities in liver marker enzymes, Phase I and II metabolizing enzymes, and oxidative stress markers. nih.gov It also reverses altered levels of inflammatory cytokines and reduces tumor weight and volume. nih.gov Garcinol, a polyisoprenylated benzophenone (B1666685) from Garcinia indica, effectively suppresses DMBA-induced oral carcinogenesis by reducing tumor size, the number of cancerous lesions, and cell proliferation, partly through the inhibition of leukotriene B4 biosynthesis. nih.gov

Naturally occurring coumarins can also interfere with DMBA's carcinogenic activity. aacrjournals.org Studies comparing simple coumarins (like coumarin (B35378) and limettin) with linear furanocoumarins (like imperatorin (B1671801) and isopimpinellin) found that both types could block the formation of DMBA-DNA adducts in mammary tissue. aacrjournals.org The linear furanocoumarins, which are potent inhibitors of CYP1A1/1B1 enzymes involved in DMBA activation, demonstrated a greater inhibitory effect on adduct formation. aacrjournals.org Another natural product, the monoterpene d-limonene, found in citrus oils, significantly inhibits DMBA-induced mammary carcinogenesis, primarily by increasing the latency period of tumor development and has also been found to cause the regression of established tumors. psu.edu

The table below summarizes the modulatory effects of various natural compounds on DMBA-induced biological responses.

Table 1: Natural Compounds Modulating DMBA Bioactivity

| Compound/Extract | Source/Class | Observed Modulatory Effects on DMBA-Induced Responses | Reference(s) |

|---|---|---|---|

| Withania somnifera Extract | Plant Extract | Reduced incidence of skin papilloma; increased antioxidant enzyme activities (glutathione, GST, glutathione peroxidase, catalase). | researchgate.net |

| Mangifera indica Leaf Extract | Plant Extract | Reduced tumor volume; decreased levels of malondialdehyde (MDA). | fortunejournals.com |

| Taraxacum officinale (Dandelion) Root Extract | Plant Extract | Modifies pathways to suppress growth and spread of breast cancer cells. | healthline.com |

| Green Tea | Polyphenols | Inhibited oral carcinogenesis; decreased tumor incidence, multiplicity, and volume; increased apoptosis. | oup.comnorthwestern.edu |

| Curcumin | Polyphenol | Inhibited oral carcinogenesis; decreased tumor incidence, multiplicity, and volume; inhibited progression from dysplasia to SCC; inhibited angiogenesis. | oup.comnorthwestern.edu |

| Honokiol | Lignan | Reduced tumor weight and volume; ameliorated anomalies in liver enzymes and oxidative stress markers; reversed abnormal inflammatory cytokine levels. | nih.gov |

| Garcinol | Polyisoprenylated Benzophenone | Reduced tumor size and number of cancer lesions; suppressed cell proliferation and leukotriene B4 biosynthesis. | nih.gov |

| Coumarins (Imperatorin, Isopimpinellin, etc.) | Furanocoumarins | Inhibited DMBA-DNA adduct formation in mammary glands. | aacrjournals.org |

Modulation by Synthetic and Other Compounds

Beyond natural products, various synthetic compounds have been shown to modulate DMBA's activity. Isothiocyanates, including Phenethyl isothiocyanate (PhnITC), Phenyl isothiocyanate (PhITC), and Benzyl isothiocyanate (BITC), exhibit a significant inhibitory effect on DMBA-induced oral carcinogenesis. unirioja.es Studies have shown that BITC and PhITC can reduce the total number of carcinomas by 86% and 74%, respectively, while PhnITC shows a potent 80% inhibition against the development of invasive squamous cell carcinomas. unirioja.es

Organoselenium compounds also afford protection against DMBA-induced biochemical changes. nih.gov Two synthetic organoselenium compounds, 1-isopropyl-3-methylbenzimidazole-2-selenone (SeI) and 1,3-di-p-methoxybenzylpyrimidine-2-selenone (SeII), were found to counteract DMBA-induced elevations in urea, uric acid, and creatinine, as well as the activities of liver enzymes like AST and ALT. nih.gov They also increased the levels of total protein and albumin. nih.gov

The anti-hyperglycemic agent Metformin has been identified as a chemopreventive agent against DMBA-induced carcinogenesis. nih.gov It protects against breast carcinogenesis by restoring DMBA's effects on apoptosis, tumor suppressor genes, DNA damage, and cell proliferation, an effect mediated through the inhibition of the Aryl hydrocarbon receptor (AhR) and its downstream targets, CYP1A1 and CYP1B1. nih.gov

Other agents, such as the free radical scavenger Mangan-Desferrioxamine (Mn-DFX) and the calcium channel blocker Verapamil (VRP), have been shown to significantly decrease tumor incidence, multiplicity, size, and proliferation index in experimental mammary carcinogenesis. nih.gov Furthermore, novel therapeutic agents like silk sericin-conjugated silver nanoparticles have demonstrated the ability to reverse DMBA-induced cytotoxic effects in the liver, kidneys, and brain, and modulate levels of glutathione and various immunoglobulins. nih.gov

The table below details the modulatory effects of these synthetic and other compounds.

Table 2: Synthetic and Other Compounds Modulating DMBA Bioactivity

| Compound | Class | Observed Modulatory Effects on DMBA-Induced Responses | Reference(s) |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Isothiocyanate | Inhibited DMBA-induced oral carcinogenesis; 86% reduction in total carcinomas. | unirioja.es |

| Phenyl isothiocyanate (PhITC) | Isothiocyanate | Inhibited DMBA-induced oral carcinogenesis; 74% reduction in total carcinomas. | unirioja.es |

| Phenethyl isothiocyanate (PhnITC) | Isothiocyanate | 80% inhibition of invasive oral squamous cell carcinomas. | unirioja.es |

| 1-isopropyl-3-methylbenzimidazole-2-selenone (SeI) | Organoselenium Compound | Decreased urea, uric acid, creatinine, AST, ALT, LDH; increased total protein and albumin. | nih.gov |

| 1,3-di-p-methoxybenzylpyrimidine-2-selenone (SeII) | Organoselenium Compound | Decreased urea, uric acid, creatinine, AST, ALT, LDH; increased total protein and albumin. | nih.gov |

| Metformin | Biguanide | Restored normal apoptosis, tumor suppressor gene function, and cell proliferation; inhibited CYP1A1/CYP1B1 pathway. | nih.gov |

| Mangan-Desferrioxamine (Mn-DFX) | Free Radical Scavenger | Decreased mammary tumor incidence, multiplicity, size, and proliferation index. | nih.gov |

| Verapamil (VRP) | Calcium Channel Blocker | Decreased mammary tumor incidence, multiplicity, size, and proliferation index. | nih.gov |

Environmental Behavior and Transformation of 7,12 Dimethylbenz a Anthracene

Occurrence and Distribution in Environmental Compartments (Soil, Water, Air)

7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) that has been identified in various environmental matrices. Its presence is often linked to anthropogenic activities, particularly processes involving the incomplete combustion of organic materials.

DMBA has been found in the sediment of clarified slurry oil tanks and in-line filter solids from petroleum refining operations. epa.gov It is also a known component of cigarette smoke condensate, particulates from coal gasification and stock gas, and extracts from roofing tar. nih.gov While generally insoluble in water, its presence in aqueous environments can occur. noaa.gov For instance, in a study conducted in a large marine microcosm, DMBA was introduced to simulate contamination in shallow marine waters. uri.edu The U.S. Environmental Protection Agency (EPA) has established methods for its detection in solid waste matrices, soils, air sampling media, and water, with a detection limit of 1 µg/L in water using gas chromatography/mass spectrometry. nih.gov

Table 1: Environmental Sources and Detection of 7,12-Dimethylbenz[a]anthracene

| Environmental Compartment/Source | Specifics | Detection Method/Limit |

|---|---|---|

| Industrial Byproducts | Sediment of clarified slurry oil tanks, in-line filter/separation solids from petroleum refining. epa.gov | Not specified |

| Combustion Products | Component of cigarette smoke condensate, coal gasification and stock gas particulates, roofing tar extracts. nih.gov | Not specified |

| Water | Generally insoluble but can be introduced into marine ecosystems. noaa.govuri.edu | EPA Method 8270D (GC/MS), Detection Limit: 1 µg/L. nih.gov |

| Soil/Solid Waste | Detected in various solid waste matrices and soils. nih.gov | EPA Method 8270D (GC/MS). nih.gov |

| Air | Detected in air sampling media. nih.gov | EPA Method 8270D (GC/MS). nih.gov |

Biotransformation and Biodegradation Pathways

The environmental fate of DMBA is significantly influenced by biological processes, particularly microbial metabolism. Certain microorganisms have demonstrated the ability to degrade this complex hydrocarbon, often through highly specific enzymatic pathways.

Microbial Degradation (e.g., Mycobacterium vanbaalenii PYR-1)

The bacterium Mycobacterium vanbaalenii PYR-1 is a well-studied organism known for its versatile metabolic capabilities towards high-molecular-weight PAHs, including DMBA. asm.org When grown in the presence of DMBA, M. vanbaalenii PYR-1 metabolizes the compound, leading to a variety of products. nih.gov Studies have shown that this bacterium initially attacks DMBA at both the C-5 and C-6 positions (the K-region) and the methyl group attached to the C-7 position. nih.gov

The degradation by M. vanbaalenii PYR-1 is considered a detoxification process in some aspects, as the initial oxidation at the K-region to form dihydrodiols prevents the formation of more carcinogenic vicinal diol epoxides. nih.gov However, the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) is not considered a detoxification step. nih.gov Other microorganisms, such as Pseudomonas aeruginosa, have been shown to oxidize the methyl groups of DMBA to form hydroxymethyl derivatives. nih.gov The fungus Cunninghamella elegans also metabolizes DMBA, primarily producing DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. asm.org

Regio- and Stereoselective Metabolic Processes in Microorganisms

The microbial metabolism of DMBA is characterized by a high degree of regio- and stereoselectivity. Mycobacterium vanbaalenii PYR-1 demonstrates a preference for oxidizing the K-region (C-5 and C-6) of DMBA, resulting in the formation of both cis- and trans-5,6-dihydrodiols. nih.gov The formation of the cis-dihydrodiol is the predominant pathway, with a ratio of 4.2:1 over the trans enantiomer, indicating that a dioxygenation mechanism is favored. nih.gov Chiral analysis revealed that the cis-5,6-dihydrodiol was composed of 95% 5S,6R and 5% 5R,6S stereoisomers, while the trans-5,6-dihydrodiol was exclusively the 5S,6S enantiomer. nih.gov This high level of specificity is a unique characteristic of Mycobacterium species in the degradation of high-molecular-weight PAHs. nih.govnih.gov

Fungal metabolism also exhibits stereoselectivity. The fungi Syncephalastrum racemosum and Cunninghamella elegans metabolize DMBA at the K-region, with the major enantiomer of the resulting trans-5,6-dihydrodiol having a 5R,6R absolute stereochemistry. nih.gov This is different from the stereoselectivity observed in mammalian enzyme systems. nih.gov

Table 2: Regio- and Stereoselective Metabolites of DMBA by Microorganisms

| Microorganism | Metabolite | Stereochemistry | Key Finding |

|---|---|---|---|

| ***Mycobacterium vanbaalenii* PYR-1** | DMBA cis-5,6-dihydrodiol | 95% 5S,6R; 5% 5R,6S nih.gov | Dioxygenation is the preferred initial oxidation mechanism. nih.gov |

| ***Mycobacterium vanbaalenii* PYR-1** | DMBA trans-5,6-dihydrodiol | 100% 5S,6S nih.gov | Indicates monooxygenation activity. nih.gov |

| Syncephalastrum racemosum | 7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiol | Major enantiomer: 5R,6R (88:12 ratio of R,R to S,S) nih.gov | Fungal metabolism at the K-region is highly stereoselective. nih.gov |

| Cunninghamella elegans | 7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiol | Major enantiomer: 5R,6R (77:23 ratio of R,R to S,S) nih.gov | Demonstrates stereoselectivity different from mammalian systems. nih.gov |

Photochemical Transformation and Photoproduct Characterization

In addition to biological degradation, DMBA is susceptible to transformation upon exposure to light, a process that generates a variety of photoproducts and can lead to genotoxicity through pathways distinct from metabolic activation.

Formation of Photodecomposition Products

Irradiation of DMBA with light, particularly UVA light, leads to its decomposition and the formation of several photoproducts. nih.govresearchgate.net In aqueous solutions, photooxidation induced by laboratory lighting results in a range of derivatives. nih.gov The primary points of attack during photooxidation are the 7- and 12-positions of the molecule. nih.gov

Identified photoproducts include:

Benz[a]anthracene-7,12-dione nih.gov

7,12-Epidioxy-7,12-dihydro-DMBA nih.gov

7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HOCH₂-12-MBA) nih.gov

12-Hydroxymethyl-7-methylbenz[a]anthracene (12-HOCH₂-7-MBA) nih.gov

7-Formyl-12-methylbenz[a]anthracene nih.gov

12-Formyl-7-methylbenz[a]anthracene nih.gov

12-Hydroxy-12-methyl-7-one derivative of benz[a]anthracene nih.gov

A minor product, 7,12-epidioxy-7,12-dimethylbenz[a]anthracene, was also observed in control flasks during microbial degradation studies that were not kept in complete darkness, confirming its origin as a photooxidation product rather than a true metabolite. nih.gov The mechanism of photooxidation is thought to involve the generation of singlet oxygen through the photodynamic effect of DMBA itself. nih.gov

Light-Induced DNA Adduct Formation

A significant consequence of the photochemical transformation of DMBA is its ability to form covalent adducts with DNA. nih.govnih.gov When DMBA is photo-irradiated in the presence of calf thymus DNA, multiple DNA adducts are formed. researchgate.net This formation of DNA adducts is considered a potential source of the observed photomutagenicity of DMBA. researchgate.net

Crucially, the profile of these light-induced DNA adducts is different from the adducts formed through the metabolic activation of DMBA by enzymes like rat liver microsomes. researchgate.netnih.gov This suggests that photo-irradiation represents an alternative pathway to genotoxicity for DMBA, independent of the well-established metabolic activation routes. nih.gov Studies have also examined the in vivo binding of DMBA to epithelial DNA, where chromatographic analysis revealed major adducts likely resulting from the reaction of a DMBA bay-region diol-epoxide. nih.govnih.gov The formation of these adducts highlights a mechanism by which environmental exposure to DMBA, coupled with light, could contribute to its carcinogenic effects.

Bioaccumulation and Biomagnification in Ecosystems

Bioaccumulation is the process where the concentration of a chemical substance builds up in an organism over time, occurring when the rate of absorption exceeds the rate of metabolism or excretion. cimi.org This process is particularly relevant for lipophilic (fat-loving) compounds like 7,12-dimethylbenz[a]anthracene (DMBA), which tend to accumulate in the fatty tissues of organisms. fiveable.me Biomagnification, also known as trophic magnification, is the subsequent increase in the concentration of such substances in the tissues of organisms at progressively higher levels in a food chain. fiveable.mebioninja.com.au

Research indicates that DMBA has the potential for bioaccumulation in aquatic ecosystems. The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the surrounding water, has been determined for several species. For instance, the deposit-feeding clam, Macoma inquinata, exposed to DMBA, exhibited a BCF of 1,349 after seven days. nih.gov In another study, the crustacean Daphnia showed a BCF of 968 after six hours of exposure. nih.gov

However, the bioaccumulation potential can vary significantly among different species. Laboratory studies have shown that while mussels (Mytilus galloprovincialis) did bioaccumulate DMBA, sea bass (Dicentrarchus labrax) showed only minor bioaccumulation of the compound. nih.gov The presence of other substances in the environment, such as humic acid, does not appear to significantly alter the bioavailability of DMBA to some organisms, as demonstrated in studies with Daphnia. nih.gov

Table 1: Bioconcentration Factors (BCF) for 7,12-Dimethylbenz[a]anthracene in Aquatic Organisms

| Species | Common Name | Bioconcentration Factor (BCF) | Exposure Duration | Reference |

| Macoma inquinata | Clam | 1,349 | 7 days | nih.gov |

| Daphnia | Water Flea | 968 | 6 hours | nih.gov |

| Daphnia (with 2.0 mg/L humic acid) | Water Flea | 666 | 6 hours | nih.gov |

| Mytilus galloprovincialis | Mussel | Bioaccumulated | Not Specified | nih.gov |

| Dicentrarchus labrax | Sea Bass | Minor bioaccumulation | Not Specified | nih.gov |

Formation of Transformation Products in the Environment

7,12-Dimethylbenz[a]anthracene is subject to transformation in the environment through various processes, primarily photooxidation and biodegradation, leading to the formation of several products.

Photooxidation: In aqueous environments, DMBA undergoes rapid photodegradation. One study in a large marine microcosm found that 95% of the added DMBA was photodegraded within just 12 hours. nih.govuri.edu The primary mechanism of photooxidation appears to be the generation of singlet oxygen through the photodynamic effect of DMBA itself. nih.gov This process leads to the formation of endoperoxides as intermediate products, which subsequently rearrange and further oxidize to form more stable products, such as PAH quinones. researchgate.net

Key photooxidation products identified in aqueous solutions include:

7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene nih.gov

7,12-dimethylbenz[a]anthracene-7,12-dione nih.govresearchgate.net

7-hydroxymethyl-12-methylbenz[a]anthracene nih.gov

12-hydroxymethyl-7-methylbenz[a]anthracene nih.gov

7-formyl-12-methylbenz[a]anthracene nih.gov

12-formyl-7-methylbenz[a]anthracene nih.gov

12-hydroxy-12-methyl-7-one derivatives of benz[a]anthracene nih.gov

Biodegradation: Microbial activity in soil and sediment also contributes to the transformation of DMBA. In nonacclimated sandy loam soil, between 20% and 62% of DMBA was biodegraded over 14 days. nih.gov The degradation half-life in Kidman and McLaurin sandy loam soils was determined to be 20 and 28 days, respectively. nih.gov

Metabolic processes in microorganisms and higher organisms transform DMBA into various hydroxylated and dihydrodiol compounds. While some studies focus on metabolism within organisms for toxicological assessment, they provide insight into potential environmental transformation products. For example, biodegradation in soil has been shown to produce metabolites such as 4-hydroxy-, 5-hydroxy-, and 10-hydroxy-dimethylbenz(a)anthracene. nih.gov Another identified transformation product is 7,12-dihydro-12-methyl-7-methylene-benz(a)anthracene-12-ol. nih.gov

Studies with rainbow trout liver cells have identified further biotransformation products, including various DMBA dihydrodiols (10-, 11-, 8,9-, and 5,6-) and phenols (2-, 3-, or 4-phenol). researchgate.net

Table 2: Environmental Transformation Products of 7,12-Dimethylbenz[a]anthracene

| Transformation Process | Product Name | Reference |

| Photooxidation | 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene | nih.gov |

| Photooxidation | 7,12-dimethylbenz[a]anthracene-7,12-dione | nih.govresearchgate.net |

| Photooxidation | 7-hydroxymethyl-12-methylbenz[a]anthracene | nih.gov |

| Photooxidation | 12-hydroxymethyl-7-methylbenz[a]anthracene | nih.gov |

| Photooxidation | 7-formyl-12-methylbenz[a]anthracene | nih.gov |

| Photooxidation | 12-formyl-7-methylbenz[a]anthracene | nih.gov |

| Biodegradation (Soil) | 4-hydroxy-dimethylbenz(a)anthracene | nih.gov |

| Biodegradation (Soil) | 5-hydroxy-dimethylbenz(a)anthracene | nih.gov |

| Biodegradation (Soil) | 10-hydroxy-dimethylbenz(a)anthracene | nih.gov |

| Biodegradation (Soil) | 7,12-dihydro-12-methyl-7-methylene-benz(a)anthracene-12-ol | nih.gov |

| Biotransformation (Trout) | 10-, 11-, 8,9-, and 5,6-DMBA dihydrodiols | researchgate.net |

| Biotransformation (Trout) | DMBA, 2- or 3- or 4-phenol | researchgate.net |

Advanced Analytical Methodologies for 7,12 Dimethylbenz a Anthracene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For DMBA analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of DMBA in biological and environmental samples. selleckchem.com This method offers robust separation and quantification capabilities, often coupled with various detectors for enhanced sensitivity and selectivity.

A common approach involves using a C18 stationary phase, which is well-suited for separating polycyclic aromatic hydrocarbons (PAHs). selleckchem.comf1000research.com Gradient elution, typically with a mobile phase consisting of methanol and water, allows for the effective separation of DMBA from its metabolites and other interfering compounds. f1000research.com Detection is frequently accomplished using a diode-array detector (DAD) or a fluorescence detector (FLD). selleckchem.comnih.gov A DAD can provide spectral information, aiding in peak identification, with monitoring often set around 290 nm for DMBA. nih.gov Fluorescence detection offers higher sensitivity and selectivity, as PAHs like DMBA are naturally fluorescent. selleckchem.comf1000research.com

Research has demonstrated the validation of HPLC methods for monitoring DMBA in matrices such as rat serum, liver, and kidney. nih.govnih.gov These methods have achieved detection limits as low as 3.82 x 10⁻⁹ M (0.98 ppb), showcasing their suitability for trace-level analysis. nih.govnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm) | f1000research.com |

| Mobile Phase | Gradient of Methanol and Water | f1000research.com |

| Flow Rate | 0.8 mL/min | f1000research.com |

| Detector | Fluorescence or Diode-Array (290 nm) | f1000research.comnih.gov |

| Sample Matrix | Rat Liver Supernatant, Serum, Kidney | f1000research.comnih.gov |

| Detection Limit (LOD) | 3.82 x 10⁻⁹ M (0.98 ppb) | nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of PAHs, including DMBA. nist.gov It provides excellent sensitivity, selectivity, and resolution, which is particularly important because many PAHs are isomeric and have the same mass. nist.gov The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interactions with a capillary column. medchemexpress.com The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification and quantification. mdpi.com

For PAH analysis, specialized capillary columns, such as the Select PAH column, are used to achieve optimal separation of isomers. nist.gov The mass spectrometer is typically operated in electron ionization (EI) mode and can be run in single ion monitoring (SIM) mode to enhance sensitivity for target compounds like DMBA. nist.gov The use of tandem mass spectrometry (GC-MS/MS) further improves selectivity by reducing or eliminating interfering signals from complex sample matrices. nih.gov Proper instrument configuration, including high inlet and transfer line temperatures (e.g., 320 °C), is crucial to prevent the deposition of higher boiling point PAHs. nih.gov

| Parameter | Typical Setting | Source |

|---|---|---|

| GC System | Agilent 7890A or similar | nist.gov |

| MS Detector | Single Quadrupole or Triple Quadrupole (MS/MS) | nist.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nist.gov |

| Capillary Column | Select PAH column (e.g., 30m x 0.25 mm, df = 0.15 µm) | nist.gov |

| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | nist.govnih.gov |

Spectroscopic and Electrochemical Methods

Beyond chromatography, other analytical methods are employed for the quantification of DMBA and the structural identification of its transformation products. These methods leverage the unique electrochemical and light-absorbing properties of the molecule.

Spectrophotometric methods, particularly fluorescence spectroscopy, are highly effective for detecting DMBA. DMBA is a fluorescent molecule, and its spectral properties can be used for identification and quantification. Studies have shown that when DMBA in an acetone solution is excited with light, it exhibits a characteristic fluorescence peak. This intrinsic fluorescence can be used to discriminate between normal and transformed tissues in carcinogenesis models.

Furthermore, research on DMBA-induced carcinogenesis has revealed that transformed tissues accumulate porphyrin compounds, which have distinct fluorescence peaks around 620-630 nm that are absent in control tissues. By analyzing the ratio of fluorescence intensities at different wavelengths (e.g., 520 nm vs. 630 nm), it is possible to monitor the progression from premalignant to malignant lesions. This technique has been applied to analyze acetone extracts of plasma and erythrocytes in animal models, demonstrating alterations in the fluorescence spectra of cancer samples compared to normal ones.

Adsorptive Transfer Stripping Voltammetry (AdTSV) is a highly sensitive electrochemical technique for the determination of DMBA. nih.gov This method involves a two-step process: an effective pre-concentration of the analyte onto the electrode surface through adsorption, followed by a voltammetric scan to measure the current produced by the oxidation of the adsorbed compound. wikipedia.org

The technique has been successfully applied using disposable pencil graphite electrodes. wikipedia.org The response is optimized with respect to various parameters, including the pH of the supporting electrolyte, pre-concentration time, and accumulation potential. wikipedia.org Using a square-wave stripping mode in an acetate buffer (e.g., pH 4.8), DMBA yields a well-defined voltammetric response at approximately +1.15V. wikipedia.org This method is capable of achieving extremely low detection limits, on the order of 0.194 nM (49.7 ng/L), making it suitable for trace analysis in aqueous solutions and spiked human urine samples. wikipedia.org Comparative studies have shown that AdTSV provides detection limits comparable to HPLC, with one study reporting a limit of 6.73 x 10⁻⁹ M (1.73 ppb). nih.govnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Working Electrode | Pencil Graphite Electrode | wikipedia.org |

| Supporting Electrolyte | Acetate buffer (pH 4.8) | wikipedia.org |

| Accumulation Potential | +0.60 V | wikipedia.org |

| Pre-concentration Time | 360 s | wikipedia.org |

| Voltammetric Mode | Square-wave stripping | wikipedia.org |

| Detection Limit (LOD) | 0.194 nM | wikipedia.org |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of DMBA metabolites and photoproducts. While chromatographic techniques separate these compounds, NMR and MS provide the detailed information needed to identify their chemical structures.

In metabolic studies, bacteria such as Mycobacterium vanbaalenii PYR-1 have been used to investigate the degradation pathways of DMBA. researchgate.net Characterization of the resulting metabolites by MS and NMR has identified initial enzymatic attacks at the C-5 and C-6 positions and on the methyl group at C-7. researchgate.net Specific metabolites identified through these spectroscopic techniques include cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene (DMBA cis-5,6-dihydrodiol) and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). researchgate.net

Similarly, these methods are used to identify products formed from the photo-irradiation of DMBA. A minor photooxidation product, 7,12-epidioxy-7,12-dimethylbenz[a]anthracene, was identified by comparing its UV, mass, and NMR spectra to a synthesized standard. researchgate.net The combination of MS for determining molecular weight and fragmentation patterns with NMR for mapping the precise arrangement of atoms provides unambiguous structural identification of these novel compounds. researchgate.net

DNA Adduct Detection and Characterization Techniques

A critical event in the initiation of chemical carcinogenesis by DMBA is the formation of covalent adducts between its reactive metabolites and cellular DNA. nih.gov The detection and characterization of these DMBA-DNA adducts are fundamental to assessing DNA damage and repair.

The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, particularly those from carcinogens like DMBA. nih.gov This technique is capable of detecting adducts at frequencies as low as one in 10^10 nucleotides, making it suitable for studies involving low-level environmental exposures or physiological concentrations. nih.gov The method involves several key steps:

Enzymatic digestion of DNA containing adducts into 3'-monophosphate deoxynucleosides. nih.govnih.gov

Enrichment of the adducted nucleotides. nih.gov

Enzymatic transfer of a 32P-labeled phosphate from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotide, catalyzed by T4 polynucleotide kinase. nih.gov

Separation of the 32P-labeled adducts by chromatographic techniques, most commonly polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC). nih.govnih.gov

Detection and quantification of the adducts by measuring their radioactive decay via autoradiography. wisnerbaum.com

This assay has been instrumental in studying the formation and persistence of DMBA-DNA adducts in various tissues. For instance, research on mouse skin treated with DMBA revealed that while the initial binding of DMBA to DNA was higher in the epidermis, the resulting adducts were approximately 10 times more persistent in the dermal DNA over a 42-week period. oup.comnih.gov At 24 hours post-application, total binding was approximately 34 adducts per 10^7 nucleotides in epidermal DNA and 28 adducts per 10^7 nucleotides in dermal DNA. nih.gov By 42 weeks, these levels had dropped to approximately 0.17 and 1.7 adducts per 10^7 nucleotides for the epidermis and dermis, respectively. nih.gov

The 32P-postlabeling/TLC method has also been used to identify specific adducts formed in vivo. In studies of rat mammary glands, at least eight distinct adducts were observed. nih.gov Four of the five major adducts were identified by cross-referencing with known standards, including two derived from the reaction of the anti-dihydrodiolepoxide of DMBA with deoxyguanosine (dGuo), and two from the syn-dihydrodiolepoxide reacting with dGuo and deoxyadenosine (B7792050) (dAdo). nih.gov The anti-dGuo adduct was found to be the most predominant, accounting for about 52% of the total DNA binding. nih.gov

| Tissue | Time Point | Adduct Level (adducts per 10^7 nucleotides) | Reference |

| Mouse Epidermis | 24 hours | ~34 | oup.comnih.gov |

| Mouse Dermis | 24 hours | ~28 | oup.comnih.gov |

| Mouse Epidermis | 42 weeks | ~0.17 | nih.gov |

| Mouse Dermis | 42 weeks | ~1.7 | nih.gov |

Proteomic Analysis for Biomarker Identification

Proteomics, the large-scale study of proteins, offers a powerful approach to identify biomarkers and understand the molecular mechanisms underlying DMBA-induced carcinogenesis. researchgate.netmdpi.com By analyzing changes in the proteome of cells or tissues exposed to DMBA, researchers can identify proteins and pathways that are altered during the carcinogenic process. nih.govresearchgate.net Mass spectrometry-based proteomics is a primary tool in this field, enabling the identification and quantification of thousands of proteins in a biological sample. acs.orgnih.gov

In a rat model of DMBA-induced mammary cancer, proteomic analysis revealed significant alterations in the protein profile of mammary gland tissue. nih.govresearchgate.netnih.gov The total protein concentration in the mammary tissues of DMBA-treated rats was found to be significantly increased by 27% compared to control groups. nih.govresearchgate.netresearchgate.net Using SDS-PAGE for protein characterization, several proteins with altered expression were identified as potential biomarkers. nih.govnih.gov

Table of Potential Protein Biomarkers in DMBA-Induced Rat Mammary Cancer

| Protein (Suspected Identity) | Molecular Weight (kDa) | Expression Change | Reference |

|---|---|---|---|

| HER-2 | 187 | Expressed in DMBA-treated group | nih.govresearchgate.netresearchgate.net |

| Nischarin | 169 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| COX-2 | 68 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| Albumin | 64 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| Vimentin | 53 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| ACTB (Actin) | 41 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| TNF | 24 | Altered Expression | nih.govresearchgate.netresearchgate.net |

| p16 | 18 | Altered Expression | nih.govresearchgate.netresearchgate.net |

The expression of proteins like HER-2 and COX-2 was activated, while the expression of prohibitin was reduced, indicating their roles in mammary carcinogenesis. nih.gov These proteomic changes were strongly associated with morphological and histopathological alterations observed in the mammary glands. nih.govresearchgate.net

Proteomic studies have also investigated the effects of DMBA on other tissues, such as the liver. acs.org In mice, DMBA exposure was found to alter the abundance of numerous hepatic proteins, including key drug-metabolizing enzymes. acs.org For example, DMBA induced increases in the abundance of Cytochrome P450 1A2 (CYP1A2) and serine protease inhibitors, while decreasing the abundance of Cytochrome P450 4V3 (CYP4V3). acs.org Such studies highlight how proteomics can provide insights into the metabolic activation of DMBA and its systemic effects. acs.org

Enantiomeric Resolution Techniques

The metabolic activation of DMBA produces chiral metabolites, such as dihydrodiols and diol epoxides, which exist as pairs of enantiomers. acs.org These enantiomers can exhibit significantly different biological activities, making their separation and characterization crucial for understanding DMBA's stereoselective metabolism and carcinogenicity. acs.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for resolving these enantiomers. acs.orgnih.govnih.gov

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for the enantioseparation of a broad range of chiral compounds, including DMBA derivatives. mdpi.commdpi.com The enantiomers of various DMBA diol derivatives have been successfully resolved using commercially available columns packed with CSPs like (R)-N-(3,5-dinitrobenzoyl)phenylglycine and (S)-N-(3,5-dinitrobenzoyl)leucine that are bonded to a silica support. acs.org

Research has demonstrated the effective resolution of the enantiomers of several DMBA diols:

trans-3,4-dihydrodiol

trans-5,6-dihydrodiol

cis-5,6-dihydrodiol

trans-8,9-dihydrodiol

8,9,10,11-tetrahydro-trans-8,9-diol

One or more of the tested CSPs were able to resolve the enantiomers for each of these diol derivatives. acs.org For example, fungal metabolism of DMBA produces the trans-5,6-dihydrodiol, and direct resolution by chiral stationary-phase HPLC showed that the ratios of the (R,R) and (S,S) enantiomers were 88:12 when metabolized by Syncephalastrum racemosum and 77:23 by Cunninghamella elegans, indicating highly stereoselective metabolism. nih.gov

Summary of Chiral Stationary Phases for DMBA Derivative Resolution

| Chiral Stationary Phase (CSP) | Resolved DMBA Derivative(s) | Reference |

|---|---|---|

| (R)-N-(3,5-dinitrobenzoyl)phenylglycine (ionic or covalent bond) | trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, cis-5,6-dihydrodiol, trans-8,9-dihydrodiol, 8,9,10,11-tetrahydro-trans-8,9-diol | acs.org |

The choice of mobile phase and column temperature can significantly influence the performance of the enantioseparation on these CSPs. mdpi.com The successful application of these enantiomeric resolution techniques is essential for isolating optically active metabolites and accurately assessing their individual contributions to the carcinogenic activity of DMBA.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2-dimethylbenz(a)anthracene in laboratory settings?

- Methodological Guidance :

-

Personal Protective Equipment (PPE) : Use gloves made of Polyvinyl Alcohol, Silver Shield®/4H®, or Viton® and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .

-

Ventilation : Work in a Class I, Type B biological safety hood to minimize inhalation risks. Local exhaust ventilation is required for single-exposure hazards .

-

Storage : Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) .

-

Decontamination : Use wet methods or HEPA-filter vacuums for cleanup; dry sweeping is prohibited .

- Regulatory Compliance :

-

OSHA mandates airborne concentration monitoring (permissible exposure limit: 0.2 mg/m³) and immediate access to eyewash stations and emergency showers .

Q. Which analytical methods are recommended for detecting 1,2-dimethylbenz(a)anthracene in environmental samples?

- Gas Chromatography (GC) Parameters :

| Column Type | Active Phase | Temperature Program | Reference |

|---|---|---|---|

| Capillary (30 m) | DB-5 | 60°C (2 min) → 15°C/min → 280°C (10 min) | |

| Capillary (12 m) | SE-52 | 50°C → 250°C at 2°C/min |

- Retention Indices :

- Lee’s retention index (RI) for polycyclic aromatic hydrocarbons (PAHs) is standardized using SE-52 columns .

- Validation : Cross-reference with NIST Standard Reference Database 69 for thermodynamic data (e.g., sublimation enthalpy) .

Advanced Research Questions

Q. How do the carcinogenic mechanisms of 1,2-dimethylbenz(a)anthracene differ between in vitro and in vivo models?

- Metabolic Activation :

- The compound requires cytochrome P450-mediated bioactivation to form DNA-binding diol epoxides. In vitro models often use liver microsomes for metabolic studies, while in vivo models (e.g., mice) show hepatoma and lung adenoma formation .

- DNA Adduct Formation :

- 1,2-Dimethylbenz(a)anthracene induces covalent DNA adducts, detected via P-postlabeling. Adduct patterns vary between cell lines (e.g., HepG2) and animal tissues due to differential repair mechanisms .

- IARC Classification :

- Classified as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence in animals and mechanistic data .

Q. What factors contribute to conflicting data in chromosomal aberration studies involving 1,2-dimethylbenz(a)anthracene?

- Experimental Variables :

- Metabolic Activation : Discrepancies arise from using different S9 liver fractions (e.g., rat vs. human), affecting metabolite profiles .

- Dose-Response Relationships : Nonlinear kinetics at low doses may obscure aberration detection .

- Technical Limitations :

- Assay Sensitivity : Traditional karyotyping vs. fluorescence in situ hybridization (FISH) impacts aberration detection rates .

- Recommendations :

- Standardize metabolic activation systems and use high-resolution genomic methods (e.g., whole-genome sequencing) to resolve inconsistencies .

Q. How can researchers design experiments to assess the environmental persistence of 1,2-dimethylbenz(a)anthracene?

- Key Parameters :

- Photodegradation : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Half-life varies with matrix (e.g., soil vs. water) .

- Bioaccumulation : Use lipid-rich models (e.g., zebrafish embryos) to measure bioconcentration factors (BCFs) .

- Data Interpretation :

- Compare experimental results with predicted values from EPI Suite™ software, adjusting for site-specific factors (e.g., organic carbon content) .

Data Contradiction Analysis

Q. Why do sublimation enthalpy values for 1,2-dimethylbenz(a)anthracene vary across studies?

- Methodological Differences :

| Study | Temperature Range | Method | Sublimation Enthalpy (kJ/mol) |

|---|---|---|---|

| Stephenson et al. | 298–400 K | GC | 98.5 ± 2.1 |

| Lei et al. | 300–500 K | Calorimetry | 104.3 ± 3.0 |

- Recommendations : Use NIST-validated protocols and report uncertainty intervals to harmonize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.